molecular formula C12H16BrN3O2 B8439555 (4-Bromo-2-nitro-phenyl)-(2-pyrrolidin-1-yl-ethyl)-amine

(4-Bromo-2-nitro-phenyl)-(2-pyrrolidin-1-yl-ethyl)-amine

Cat. No. B8439555
M. Wt: 314.18 g/mol
InChI Key: WRZNXAUXQMQJNI-UHFFFAOYSA-N
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Patent
US07452911B2

Procedure details

100 mg Raney Nickel are added to a solution of 1.00 g (3.18 mmol) (4-bromo-2-nitro-phenyl)-(2-pyrrolidin-1-yl-ethyl)-amine in 100 mL MeOH. The reaction solution is stirred for 15 min at 3 bar H2 and RT. After filtration the solvent is eliminated i.vac. and the product is further reacted without purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][CH2:9][CH2:10][N:11]2[CH2:15][CH2:14][CH2:13][CH2:12]2)=[C:4]([N+:16]([O-])=O)[CH:3]=1>[Ni].CO>[Br:1][C:2]1[CH:3]=[C:4]([NH2:16])[C:5]([NH:8][CH2:9][CH2:10][N:11]2[CH2:12][CH2:13][CH2:14][CH2:15]2)=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)NCCN1CCCC1)[N+](=O)[O-]
Name
Quantity
100 mg
Type
catalyst
Smiles
[Ni]
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction solution is stirred for 15 min at 3 bar H2 and RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration the solvent
CUSTOM
Type
CUSTOM
Details
and the product is further reacted without purification

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
BrC=1C=C(C(=CC1)NCCN1CCCC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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